molecular formula C10H11BrO3 B1301164 Methyl 4-(2-bromoethoxy)benzoate CAS No. 56850-91-0

Methyl 4-(2-bromoethoxy)benzoate

Cat. No.: B1301164
CAS No.: 56850-91-0
M. Wt: 259.1 g/mol
InChI Key: RVBJPYYTGUCVFR-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromoethoxy)benzoate is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol . . This compound is commonly used in organic synthesis and research applications due to its unique chemical properties.

Safety and Hazards

“Methyl 4-(2-bromoethoxy)benzoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-bromoethoxy)benzoate can be synthesized through the reaction of methyl 4-hydroxybenzoate with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Methyl 4-hydroxybenzoate+2-bromoethanolK2CO3Methyl 4-(2-bromoethoxy)benzoate\text{Methyl 4-hydroxybenzoate} + \text{2-bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} Methyl 4-hydroxybenzoate+2-bromoethanolK2​CO3​​Methyl 4-(2-bromoethoxy)benzoate

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of methyl 4-(2-bromoethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and derivatives . Additionally, the ester group can undergo hydrolysis or reduction, resulting in the formation of carboxylic acids or alcohols . These reactions are facilitated by the presence of appropriate reagents and conditions.

Comparison with Similar Compounds

Methyl 4-(2-bromoethoxy)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(2-bromoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBJPYYTGUCVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365504
Record name methyl 4-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56850-91-0
Record name methyl 4-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-hydroxybenzoate (5.0 g, 32.86 mmol) was combined with 1,2-dibromoethane (35 mL) and potassium carbonate (6.8 g, 49.23 mmol, 1.5 eq.) then heated at reflux for 18 h. The reaction mixture was concentrated under reduced pressure then the residue partitioned between ethyl ether (500 mL) and water (200 mL). The ether was extracted with 2 N sodium hydroxide (5×50 mL). The solvent was removed under reduced pressure to give the desired product as a white solid (8.47 g, 99%).
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5 g
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35 mL
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6.8 g
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Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 100 g. of methyl p-hydroxybenzoate, 200 g. of anhydrous potassium carbonate, 400 g. of dibromoethane and 1500 ml. of methyl ethyl ketone is refluxed under vigorous stirring for 24 hours, at the end of which time the reaction is essentially complete, as demonstrated by t.l.c. using an ethyl acetate-hexane mixture (60:20) as gradient. The solid is separated by filtration, and the filtrate is evaporated to dryness under vacuo. The oily residue is dissolved in ethyl acetate, washed twice with water, dried over magnesium sulfate and evaporated to dryness under vacuo, to yield methyl 4-(2-bromoethoxy)benzoate.
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0 (± 1) mol
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Name
ethyl acetate hexane
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the antifungal activity of Methyl 4-(2-bromoethoxy)benzoate?

A: Research indicates that this compound displays notable antifungal activity against Rhizoctonia solani AG1. At a concentration of 200 μg/mL, the compound demonstrated an 88.6% inhibition rate against this plant pathogen [].

Q2: What are the structural characteristics of this compound?

A: this compound crystallizes in the monoclinic system with the space group P21/n. This structural information was determined using X-ray crystal diffraction, along with other characterization techniques such as IR, MS, and NMR [].

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